molecular formula C13H21NO3S B14794513 1-[(1R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one

1-[(1R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one

Cat. No.: B14794513
M. Wt: 271.38 g/mol
InChI Key: JEMOGQYNLSWGPL-ZPPKWKGLSA-N
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Description

1-[(1R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one is a complex organic compound with a unique tricyclic structure. It contains sulfur, nitrogen, and oxygen atoms, making it an interesting subject for various chemical studies. This compound is known for its stability and reactivity, which makes it valuable in different scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one typically involves multiple steps, including the formation of the tricyclic core and the introduction of functional groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tricyclic core through cyclization reactions involving sulfur and nitrogen-containing precursors.

    Functional Group Introduction: Addition of the propan-1-one group through reactions such as alkylation or acylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the desired reactions.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-[(1R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[(1R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways to elicit biological responses.

Comparison with Similar Compounds

1-[(1R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one can be compared with other similar compounds, such as:

    1-[(5R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one: A stereoisomer with different spatial arrangement of atoms.

    1-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one: Another stereoisomer with unique properties.

These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.

Properties

Molecular Formula

C13H21NO3S

Molecular Weight

271.38 g/mol

IUPAC Name

1-[(1R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one

InChI

InChI=1S/C13H21NO3S/c1-4-11(15)14-10-7-9-5-6-13(10,12(9,2)3)8-18(14,16)17/h9-10H,4-8H2,1-3H3/t9?,10?,13-/m0/s1

InChI Key

JEMOGQYNLSWGPL-ZPPKWKGLSA-N

Isomeric SMILES

CCC(=O)N1C2CC3CC[C@]2(C3(C)C)CS1(=O)=O

Canonical SMILES

CCC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O

Origin of Product

United States

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